molecular formula C7H3N3S B13115106 Thieno[3,2-d]pyrimidine-6-carbonitrile

Thieno[3,2-d]pyrimidine-6-carbonitrile

Cat. No.: B13115106
M. Wt: 161.19 g/mol
InChI Key: GCVKNDGZLRYTIA-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine-6-carbonitrile is a high-purity chemical intermediate serving as a privileged scaffold in medicinal chemistry and drug discovery. Its molecular formula is C7H3N3S, with a molecular weight of 161.18 g/mol. This compound should be stored at 2-8°C to maintain stability . The thieno[3,2-d]pyrimidine core is a fused bicyclic heterocycle recognized as a close analog of purine bases, making it an attractive template for designing biologically active molecules . Although specific mechanistic data for this exact derivative is limited, its structure is a key precursor to more complex analogs. Notably, halogenated derivatives , such as 4-chlorothis compound, are synthesized from this core scaffold and have demonstrated significant antiproliferative activity against various cancer cell lines in scientific studies . Structure-activity relationship (SAR) studies emphasize that substitutions at the C4 position are critical for enhancing biological potency, particularly in oncology and kinase inhibition research . Researchers value this compound as a versatile building block for developing novel therapeutics. Published literature shows that thieno[3,2-d]pyrimidine derivatives act as potent inhibitors of key biological targets, including FMS kinase (CSF-1R) , which plays a crucial role in tumor progression . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

thieno[3,2-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3S/c8-2-5-1-6-7(11-5)3-9-4-10-6/h1,3-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVKNDGZLRYTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CN=CN=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidine-6-carbonitrile typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-d]pyrimidine-6-carboxylic acid, while reduction could produce thieno[3,2-d]pyrimidine-6-methylamine derivatives.

Scientific Research Applications

Thieno[3,2-d]pyrimidine-6-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Key Findings :

  • Pyrrolidinyl-acetylenic derivatives (e.g., compound 152, IC₅₀ = 14 nM) exhibit superior EGFR inhibition compared to halogenated analogs (e.g., compound 47, IC₅₀ = 9 µM), highlighting the importance of substituent choice .
  • Carbamate modifications in thieno[3,2-d]pyrimidines enhance oral bioavailability, a critical advantage over non-modified analogs .

Antimicrobial Activity

Compound Series Substituents/Modifications Microbial Targets Activity Notes Reference
Tetrazolo-pyrimido derivatives (8–18) Tetrazolo and pyrimidine fusion Gram-positive/-negative bacteria, fungi Broad-spectrum activity; compounds 12b–18 show antifungal potency
Triazolo-thienopyrimidines Triazole ring fusion S. aureus, E. coli Moderate activity; dependent on substituent lipophilicity

Key Findings :

  • Structural isomerism ([2,3-d] vs. [3,2-d]) influences antimicrobial specificity. For example, tetrazolo derivatives of thieno[2,3-d]pyrimidine-6-carbonitrile exhibit stronger antifungal activity than triazolo analogs .

Key Findings :

Physicochemical Properties

The physicochemical profile of this compound and related compounds influences their drug-likeness:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Solubility Reference
This compound C₇H₃N₃S 161.18 Not reported Low (hydrophobic)
3-Amino-6-(difluoromethyl)-4-phenyl analog C₁₅H₉F₂N₃S 301.31 530.2 Moderate (logP ~3.5)

Key Findings :

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